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Compound of Interest

Compound Name: (Gly6)-locustapyrokinin

CAS No.: 152575-14-9

Cat. No.: B588645 Get Quote

Executive Summary
This technical guide provides a comprehensive analysis of (Gly6)-Locustapyrokinin (Lom-

PK), a neuropeptide belonging to the FXPRLamide family. Identified originally in Locusta

migratoria, this peptide is a critical regulator of myotropic activity (hindgut contraction) and

pheromone biosynthesis. The nomenclature "(Gly6)" specifically highlights the native glycine

residue at position 6, a structural pivot point often targeted in Structure-Activity Relationship

(SAR) studies to evaluate chain flexibility and receptor binding affinity.

This document details the primary sequence, physicochemical properties, and a validated

Fmoc Solid-Phase Peptide Synthesis (SPPS) protocol. It also elucidates the G-Protein Coupled

Receptor (GPCR) signaling mechanism triggered by the peptide's C-terminal pharmacophore.

Part 1: Structural Characterization
Primary Sequence and Identity
Locustapyrokinin is a blocked, 16-residue peptide.[1] The N-terminus is protected by a

pyroglutamic acid (pGlu) residue, and the C-terminus is amidated, a feature essential for

biological stability and receptor recognition.

Sequence: pGlu-Asp-Ser-Gly-Asp-Gly-Trp-Pro-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH2[1]

Key Structural Domains:
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N-Terminal Address (Residues 1-11):pGlu-Asp-Ser-Gly-Asp-Gly-Trp-Pro-Gln-Gln-Pro

Contains the Gly6 residue, providing a flexible hinge region that facilitates the folding

required for receptor docking.

C-Terminal Pharmacophore (Residues 12-16):Phe-Val-Pro-Arg-Leu-NH2

This is the conserved FXPRLamide motif (where X = Val) characteristic of the

Pyrokinin/PBAN family. It is directly responsible for activating the receptor.

Physicochemical Properties
Property Value

Formula

C

H

N

O

Molecular Weight ~1808.9 Da

Isoelectric Point (pI) ~4.5 (Acidic due to Asp residues)

Solubility
Soluble in water/acetonitrile mixtures; slightly

acidic buffers enhance stability.

Modifications
N-terminal Pyroglutamate (pGlu), C-terminal

Amidation.

Part 2: Chemical Synthesis (Fmoc-SPPS Protocol)
Synthesis Strategy
The synthesis of (Gly6)-Locustapyrokinin is best achieved using Fmoc chemistry on a Rink

Amide resin. The Rink Amide linker yields the required C-terminal amide upon cleavage. The

N-terminal pyroglutamic acid is introduced directly as Fmoc-pGlu-OH rather than cyclizing

Glutamine on-resin, preventing incomplete cyclization and side reactions.
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Reagents and Materials
Solid Support: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

Protecting Groups:

Fmoc (N-alpha protection).

tBu (Asp, Ser).

Boc (Trp, Lys - if present, though not in this seq).

Pbf (Arg).

Trt (Gln).

Coupling Reagents: HBTU/HOBt or DIC/Oxyma Pure.

Base: N,N-Diisopropylethylamine (DIPEA).

Cleavage Cocktail: TFA (95%), TIS (2.5%), H

O (2.5%).

Step-by-Step Protocol
Phase 1: Resin Preparation

Swelling: Weigh 0.1 mmol of Rink Amide resin into a reaction vessel. Swell in DCM

(dichloromethane) for 20 minutes, then wash with DMF (dimethylformamide) (3 x 1 min).

Fmoc Deprotection (Initial): Treat resin with 20% Piperidine in DMF (2 x 10 min) to remove

the initial Fmoc group from the linker. Wash with DMF (5 x 1 min).

Phase 2: Chain Elongation (Iterative Cycle)
Repeat the following cycle for residues 16 down to 1:

Activation: Dissolve 4.0 equivalents (eq) of Fmoc-AA-OH and 4.0 eq of HBTU in DMF. Add

8.0 eq of DIPEA. Activate for 2-3 minutes.
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Coupling: Add the activated amino acid solution to the resin. Shake at room temperature for

45–60 minutes.

Critical Step: For Arg and Val (sterically hindered), perform a double coupling (repeat step

2 with fresh reagents).

Washing: Drain and wash with DMF (3 x 1 min).

Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5 x 1 min).

Kaiser Test: Perform a Kaiser test (ninhydrin) after deprotection (blue = positive/free amine)

and after coupling (yellow = negative/complete coupling).

Phase 3: N-Terminal Capping
Coupling pGlu: For the final residue (position 1), couple Fmoc-pGlu-OH.

Final Deprotection: Remove the Fmoc group from pGlu using 20% Piperidine/DMF.

Final Wash: Wash resin with DMF (5x), DCM (5x), and Methanol (3x). Dry resin under

vacuum.[2]

Phase 4: Cleavage and Isolation
Cleavage: Add the cleavage cocktail (TFA/TIS/H

O, 95:2.5:2.5) to the dry resin (10 mL per gram of resin). Shake for 2–3 hours.

Precipitation: Filter the resin and collect the filtrate. Concentrate the filtrate under nitrogen

flow. Add ice-cold diethyl ether to precipitate the peptide. Centrifuge and wash the pellet 3

times with cold ether.

Lyophilization: Dissolve the pellet in 10% acetic acid or water/acetonitrile and lyophilize to

obtain the crude white powder.

Purification and Analysis
HPLC: Purify using a C18 Reverse-Phase column.
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Mobile Phase A: 0.1% TFA in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient: 10% to 60% B over 45 minutes.

Mass Spectrometry: Verify identity using ESI-MS. Expected [M+H]

1809.9.

Synthesis Workflow Diagram
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Figure 1: Flowchart of the Fmoc Solid-Phase Peptide Synthesis (SPPS) protocol for (Gly6)-
Locustapyrokinin.

Part 3: Biological Mechanism & Signaling
Receptor Interaction
(Gly6)-Locustapyrokinin functions by binding to PK/PBAN receptors, which are G-Protein

Coupled Receptors (GPCRs).

Ligand Recognition: The C-terminal FXPRLamide sequence docks into the receptor's

transmembrane binding pocket.

Role of Gly6: The Glycine at position 6 allows the N-terminal "address" segment to fold back

or away from the core, preventing steric hindrance and potentially stabilizing the active
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conformation of the C-terminus. Substitution of Gly6 (e.g., with Glu) has been shown to alter

bioactivity, highlighting its structural importance.

Signaling Pathway
Upon binding, the GPCR undergoes a conformational change that activates the G

q subunit.

G

q Activation: Stimulates Phospholipase C (PLC).

IP3 Generation: PLC hydrolyzes PIP

into IP

and DAG.

Calcium Release: IP

binds to receptors on the Endoplasmic Reticulum (ER), releasing stored Ca

.

Physiological Effect: The surge in cytosolic Ca

drives smooth muscle contraction (myotropic effect) or activates enzymes like acyl-
transferase for pheromone biosynthesis.

Mechanism Diagram
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Figure 2: Signal transduction pathway activated by Locustapyrokinin via the Gq-coupled

PK/PBAN receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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